molecular formula C9H11BrN2O B15089603 5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine

5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine

Cat. No.: B15089603
M. Wt: 243.10 g/mol
InChI Key: HTNYRXUSEVDCMJ-UHFFFAOYSA-N
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Description

5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.1 g/mol It is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a pyridin-2-ylamine moiety

Preparation Methods

The synthesis of 5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine involves several steps. One common method includes the bromination of 3-cyclopropylmethoxy-pyridine, followed by the introduction of the amine group. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a suitable solvent like dichloromethane. The reaction is carried out at a controlled temperature to ensure the selective bromination of the desired position on the pyridine ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents for these reactions include sodium hydride and potassium carbonate.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom. Reagents like hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Scientific Research Applications

5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

5-Bromo-3-cyclopropylmethoxy-pyridin-2-ylamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-3-(cyclopropylmethoxy)pyridin-2-amine

InChI

InChI=1S/C9H11BrN2O/c10-7-3-8(9(11)12-4-7)13-5-6-1-2-6/h3-4,6H,1-2,5H2,(H2,11,12)

InChI Key

HTNYRXUSEVDCMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2=C(N=CC(=C2)Br)N

Origin of Product

United States

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